molecular formula C22H20N4O3S B2818165 N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-72-3

N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2818165
CAS No.: 852133-72-3
M. Wt: 420.49
InChI Key: LCXDBFHLWFXDEG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring an imidazo[2,1-b][1,3]thiazole core fused with a phenyl group at position 6 and a methyl substituent at position 2. The carboxamide group at position 2 is linked to a 5-acetamido-2-methoxyphenyl moiety, which may influence solubility and target binding. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive heterocycles such as thiazolecarboxamides and imidazo-pyridines, which are associated with anticancer, antimicrobial, and mutagenic activities .

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-20(30-22-25-18(12-26(13)22)15-7-5-4-6-8-15)21(28)24-17-11-16(23-14(2)27)9-10-19(17)29-3/h4-12H,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXDBFHLWFXDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of a suitable precursor, such as 2-aminothiazole, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Imidazo Ring: The imidazo ring is introduced by reacting the thiazole derivative with an appropriate imidazole precursor under reflux conditions in a suitable solvent like 1,4-dioxane.

    Functional Group Modifications: The final compound is obtained by introducing the acetamido and methoxyphenyl groups through nucleophilic substitution reactions, followed by purification using silica gel column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, strong bases like sodium hydroxide, solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazo[2,1-b][1,3]thiazole moieties exhibit promising anticancer properties. N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:
A study published in Cancer Research demonstrated that this compound significantly reduced cell proliferation in breast cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and may be beneficial in treating conditions associated with chronic inflammation.

Case Study:
In preclinical trials, this compound was shown to reduce levels of TNF-alpha and IL-6 in animal models of arthritis, suggesting potential therapeutic effects in autoimmune diseases .

Antimicrobial Activity

Another area of application is its antimicrobial properties. The compound has demonstrated activity against various bacterial strains, making it a candidate for development as an antimicrobial agent.

Case Study:
A recent investigation found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following table highlights key structural and functional differences between the target compound and related heterocyclic derivatives:

Compound Name Core Structure Substituents Biological Activity References
Target Compound Imidazo[2,1-b][1,3]thiazole - 6-Phenyl, 3-methyl
- 2-Carboxamide linked to 5-acetamido-2-methoxyphenyl
Unknown (structural analogs suggest potential kinase inhibition or mutagenicity)
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazo[4,5-b]pyridine - 6-Phenyl, 1-methyl
- 2-Amino group
Carcinogenic (induces colon/mammary tumors in rodents via DNA adduct formation)
Dasatinib (BMS-354825) Thiazole-5-carboxamide - 2-Chloro-6-methylphenyl group
- Piperazinyl-pyrimidine side chain
Tyrosine kinase inhibitor (approved for leukemia treatment)
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Varied (e.g., trichloroethyl, phenylamino groups) Antimicrobial, antitumor, antiviral activities
Key Observations:
  • Core Heterocycle Differences : The target compound’s imidazo[2,1-b][1,3]thiazole core distinguishes it from PhIP’s imidazo[4,5-b]pyridine and Dasatinib’s simple thiazole. These variations influence electronic properties and binding interactions.
  • Substituent Impact: The acetamido-methoxyphenyl group in the target compound may enhance solubility compared to PhIP’s unsubstituted amino group. Dasatinib’s piperazinyl-pyrimidine side chain enables kinase selectivity .
  • Functional Implications : While PhIP’s mutagenicity arises from DNA adduct formation , Dasatinib’s activity stems from kinase domain binding. The target compound’s carboxamide group may facilitate interactions with biological targets, akin to Dasatinib’s mechanism.

Mechanistic and Pharmacological Insights

  • Mutagenicity vs. Therapeutic Potential: PhIP and other dietary heterocyclic amines (e.g., imidazo-quinolines) form DNA adducts at low doses, posing carcinogenic risks . In contrast, Dasatinib and similar thiazolecarboxamides are designed for therapeutic kinase inhibition, highlighting how minor structural changes (e.g., side-chain modifications) pivot activity from toxicity to drug efficacy .
  • Role of Substituents : The methoxy and acetamido groups in the target compound could reduce metabolic instability compared to unsubstituted analogs. For example, Dasatinib’s chloro-methylphenyl group enhances target affinity .

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, identified by its CAS number 852133-72-3, is a synthetic compound with potential therapeutic applications. Its unique structural features suggest promising biological activities, particularly in cancer treatment and antimicrobial efficacy. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S, with a molecular weight of 420.5 g/mol. The structure includes an imidazo[2,1-b][1,3]thiazole core, which is known for its bioactive properties.

PropertyValue
CAS Number852133-72-3
Molecular FormulaC22H20N4O3S
Molecular Weight420.5 g/mol
Melting PointNot available
DensityNot available

Antitumor Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant antitumor properties. For instance, derivatives of thiazole have shown potent antiproliferative effects against various cancer cell lines. In particular, a related compound demonstrated high efficacy against human K563 leukemia cells with IC50 values comparable to established drugs like dasatinib .

Case Study:
A study focusing on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications to the imidazo-thiazole framework could enhance cytotoxicity against specific cancer types. These findings suggest that this compound might similarly be optimized for improved antitumor activity.

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Research on related thiazole derivatives indicates that they possess antibacterial activities against various bacterial strains. For example, some synthesized compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria .

In vitro Studies:
In vitro tests conducted on thiazole derivatives demonstrated significant antibacterial activity against strains such as Bacillus subtilis and Pseudomonas aeruginosa. The structure of the compounds was correlated with their antimicrobial efficacy, emphasizing the importance of specific functional groups in enhancing biological activity .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
  • Disruption of Bacterial Cell Wall Synthesis: The thiazole ring structure is known to interfere with bacterial cell wall synthesis mechanisms.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves multi-step reactions, including cyclization and functional group modifications. For example, similar imidazo[2,1-b]thiazole derivatives are synthesized via refluxing intermediates in acetonitrile, followed by cyclization in DMF with iodine and triethylamine to form the thiazole ring . Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. DMF), reaction time (1–3 minutes for initial steps), and stoichiometry of reagents like iodine to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology : Use 1H/13C NMR to confirm substituent positions on the imidazo-thiazole core and acetamido/methoxy groups. For example, the methoxy group typically shows a singlet at ~3.8 ppm in 1H NMR, while aromatic protons appear as multiplet clusters between 6.5–8.5 ppm . Mass spectrometry (HRMS) is essential to verify molecular ion peaks and fragmentation patterns, especially for detecting sulfur-containing intermediates .

Q. How can researchers evaluate the compound’s in vitro biological activity, and what assay controls are necessary?

  • Methodology : Standard assays include:

  • Anticancer activity : MTT assays using cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) are critical to validate results .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, with ciprofloxacin as a reference .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity to biological targets?

  • Methodology :

  • Quantum chemical calculations (e.g., DFT) model reaction pathways, such as cyclization energetics, to optimize synthetic yields .
  • Molecular docking (e.g., AutoDock Vina) screens against targets like tyrosine kinases or DNA topoisomerases. Focus on hydrogen bonding (acetamido group) and π-π stacking (phenyl substituents) interactions .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets for consistency in assay conditions (e.g., cell line origin, serum concentration). For example, discrepancies in IC50 values may arise from variations in cell viability protocols .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) to isolate contributions to activity .

Q. What strategies enhance the compound’s metabolic stability or bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked moieties) to improve solubility .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., acetamido hydrolysis) and guide structural modifications .

Q. How can researchers validate the compound’s mechanism of action when preliminary data suggests off-target effects?

  • Methodology :

  • Kinase profiling panels : Test against a broad panel of kinases to identify primary vs. off-target inhibition .
  • CRISPR/Cas9 knockouts : Generate cell lines lacking suspected targets (e.g., EGFR) to confirm target specificity .

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